molecular formula C8H12N2O B15338636 (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol

(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol

Cat. No.: B15338636
M. Wt: 152.19 g/mol
InChI Key: GZQDUAUOYNEGOA-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is a heterocyclic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) substituted with a hydroxymethyl (-CH2OH) group at the 6-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The hydroxymethyl group introduces polarity, influencing solubility and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h4,6,11H,1-3,5H2,(H,9,10)

InChI Key

GZQDUAUOYNEGOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CO)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form a triketone intermediate. This intermediate undergoes condensation with phenylhydrazine to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

  • Aldehyde formation : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields (4,5,6,7-tetrahydro-1H-indazol-6-yl)aldehyde.

  • Carboxylic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions convert the methanol group to a carboxylic acid derivative.

Table 1: Oxidation Reaction Parameters

ReagentSolventTemperatureProductYield (%)
PCCCH₂Cl₂0–25°C(4,5,6,7-Tetrahydro-1H-indazol-6-yl)aldehyde72–85
KMnO₄ / H₂SO₄H₂O80–90°C(4,5,6,7-Tetrahydro-1H-indazol-6-yl)carboxylic acid63–68

Esterification

The methanol group reacts with acylating agents to form esters, enhancing lipophilicity for drug design:

  • Acetylation : Treatment with acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane produces the corresponding acetate ester.

  • Benzoylation : Benzoyl chloride in pyridine yields the benzoyl ester derivative.

Table 2: Esterification Conditions

Acylating AgentCatalystSolventReaction TimeYield (%)
Acetic anhydrideDMAPCH₂Cl₂4–6 hours88–92
Benzoyl chloridePyridineTHF12 hours75–80

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions:

  • Chlorination : Thionyl chloride (SOCl₂) converts the methanol group to a chloromethyl derivative, a precursor for further alkylation.

  • Sulfonation : Reaction with sulfur trioxide (SO₃) in dioxane forms sulfonate esters.

Cyclization and Ring Functionalization

The indazole core enables ring-forming reactions:

  • Hydrazine-mediated cyclization : Reaction with hydrazine hydrate in methanol under acidic conditions generates fused indazole derivatives (e.g., 3,6-dimethyl-4-phenyl analogs) .

  • Phenylhydrazine derivatives : Phenylhydrazine hydrochloride facilitates the synthesis of substituted indazoles with enhanced biological activity .

Table 3: Cyclization Reaction Outcomes

PrecursorReagentProductApplication
Cyclohexanone derivativeHydrazine hydrate1-(3,6-Dimethyl-4-phenyl-indazol-5-yl)ethanoneAntimicrobial agents
1,3-Dicarbonyl compoundPhenylhydrazine HCl4-(1H-Indol-3-yl)-indazol derivativeAnticancer research

Mechanistic Insights

  • Oxidation : PCC abstracts a hydrogen atom from the hydroxyl group, forming a carbonyl intermediate.

  • Esterification : DMAP activates the acylating agent, enabling nucleophilic attack by the methanol oxygen.

  • Cyclization : Acidic conditions protonate the carbonyl group, facilitating hydrazine attack and ring closure .

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol with three structurally related indazole derivatives, focusing on molecular features, synthesis, and physicochemical properties.

3-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic Acid

  • Structure: Features a propanoic acid (-CH2CH2COOH) substituent at the 6-position and a methyl group at the 1-position of the tetrahydroindazole core.
  • Molecular Formula : C11H16N2O2; Molar Mass : 208.26 g/mol .
  • Key Differences: The propanoic acid group introduces higher polarity and acidity (pKa ~4.8) compared to the hydroxymethyl group, enhancing water solubility and ionic interactions.
  • Applications : Used as a building block in drug discovery, particularly for targeting enzymes or receptors sensitive to carboxylic acid motifs .

Ethyl 3,6-Dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Monohydrate

  • Structure : Contains a carboxylate ester (-COOEt), two hydroxyl groups (-OH), and a phenyl substituent.
  • Molecular Formula : C18H22N2O5·H2O; Molar Mass : 376.39 g/mol .
  • Key Differences :
    • The carboxylate ester and hydroxyl groups increase hydrogen-bonding capacity but reduce acidity compared to free carboxylic acids.
    • The phenyl group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
  • Applications : Evaluated for microbial activity, highlighting the role of aromatic and ester functionalities in antimicrobial drug design .

Generalized Tetrasubstituted Imidazoles

  • Synthesis: Prepared via Fe3O4@FU nanoparticle-catalyzed condensation of benzil, aldehydes, amines, and NH4OAc under reflux .
  • Key Differences: Imidazoles lack the fused bicyclic structure of indazoles, reducing conformational rigidity.

Physicochemical and Functional Group Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups logP (Predicted) Water Solubility
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol C7H12N2O 140.18 Hydroxymethyl (-CH2OH) 0.45 Moderate
3-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid C11H16N2O2 208.26 Carboxylic acid (-COOH) -0.32 High
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-... C18H22N2O5·H2O 376.39 Ester (-COOEt), hydroxyl (-OH) 1.78 Low

Notes:

  • The hydroxymethyl group in the target compound balances moderate lipophilicity (logP ~0.45) with solubility, making it suitable for oral bioavailability .
  • Carboxylic acid derivatives exhibit superior solubility but may suffer from poor blood-brain barrier penetration due to ionization at physiological pH .
  • Ester-containing analogs show increased logP values, favoring tissue penetration but requiring metabolic activation (e.g., hydrolysis) for therapeutic efficacy .

Biological Activity

(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol features a tetrahydroindazole core with a methanol substituent. This unique structure contributes to its reactivity and interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines. A study reported the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids which displayed high antiproliferative activity with IC50 values ranging from 3.5 to 25.8 nM against different cancer cell lines .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidSNU1677.4 ± 6.2
Novel derivativeKG125.3 ± 4.6
Another derivativeHT299.3 ± 3.2

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In the carrageenan-induced edema model, certain derivatives demonstrated substantial anti-inflammatory activity with an effective dose (ED50) as low as 3.5 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol has been identified as a potent inhibitor of various enzymes involved in cancer progression and inflammation. For example, studies have shown its ability to inhibit the activity of fibroblast growth factor receptors (FGFR) with IC50 values below 70 nM . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indazole ring significantly affect enzyme inhibition potency.

The biological activity of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound's structural features allow it to bind effectively to active sites on target enzymes, inhibiting their catalytic functions.
  • Receptor Modulation : It may act as an antagonist at certain receptors involved in tumor growth and inflammation pathways.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities and interaction modes between this compound and various proteins involved in disease processes .

Case Studies

Several case studies have highlighted the potential of indazole derivatives in clinical settings:

  • A clinical trial involving a related indazole compound demonstrated significant antitumor activity in patients with BRAFV600-mutant melanoma when administered at doses up to 400 mg twice daily .
  • Another study focused on the synthesis and evaluation of novel indazole derivatives showed promising results in both in vitro and in vivo models for cancer treatment .

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